Ethyl 5-(1,2-dithiolan-3-yl)pentanoate
Overview
Description
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate: is an organic compound with the molecular formula C10H18O2S2. It is a derivative of lipoic acid, which is known for its antioxidant properties. This compound is characterized by the presence of a dithiolane ring, which is a five-membered ring containing two sulfur atoms. The compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate, also known as Lipoic Acid (LA), primarily targets insulin receptors . It is used to treat many diseases such as diabetes, multiple sclerosis, Alzheimer’s and Parkinson’s diseases, liver disease, obesity, and others .
Mode of Action
LA causes phosphorylation of insulin receptors and modulates 5’-AMP-activated protein kinase (AMPK) levels in tissues . This interaction with its targets leads to changes in the cellular response to insulin, improving insulin sensitivity and glucose uptake .
Biochemical Pathways
LA triggers the expression of many proteins of the antioxidant response . It also plays a role in the modulation of lipid profiles, reducing the levels of C-reactive proteins and triglycerides . Furthermore, it improves the indices of glycemia and inflammation biomarkers .
Pharmacokinetics
It is known that the compound has a boiling point of 3121±110 °C and a density of 1109±006 g/cm3 .
Result of Action
The molecular and cellular effects of LA’s action include improved insulin sensitivity, enhanced glucose uptake, and reduced inflammation . It also serves as a parakeratosis inhibitor , acting as a skin pore-contracting agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(1,2-dithiolan-3-yl)pentanoate typically involves the esterification of 5-(1,2-dithiolan-3-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(1,2-dithiolan-3-yl)pentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction usually leads to the formation of dihydrolipoic acid derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols. These reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrolipoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in the treatment of diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases.
Comparison with Similar Compounds
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate is similar to other lipoic acid derivatives, such as:
Lipoic Acid (5-(1,2-dithiolan-3-yl)pentanoic acid): Both compounds share the dithiolane ring structure and exhibit antioxidant properties. this compound is an ester derivative, which may influence its solubility and reactivity.
Mthis compound: This compound is the methyl ester analog of this compound.
Dihydrolipoic Acid: This reduced form of lipoic acid has similar antioxidant properties but differs in its redox state and reactivity.
Properties
IUPAC Name |
ethyl 5-(dithiolan-3-yl)pentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2S2/c1-2-12-10(11)6-4-3-5-9-7-8-13-14-9/h9H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHAJYZUWLOZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC1CCSS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456248 | |
Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46353-61-1 | |
Record name | ethyl 5-(1,2-dithiolan-3-yl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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